molecular formula C18H20N4O4S B6537722 N-[6-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide CAS No. 1021255-11-7

N-[6-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide

Cat. No.: B6537722
CAS No.: 1021255-11-7
M. Wt: 388.4 g/mol
InChI Key: DXILMUNPVQGEEW-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a sulfanyl group linked to a carbamoylmethyl moiety attached to a 3,5-dimethoxyphenyl ring. The 3,5-dimethoxy substituents contribute to electron-donating effects, influencing lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name

N-[6-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-25-13-7-12(8-14(9-13)26-2)19-16(23)10-27-17-6-5-15(21-22-17)20-18(24)11-3-4-11/h5-9,11H,3-4,10H2,1-2H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXILMUNPVQGEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[6-({[(3,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article aims to explore the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4O3S, with a molecular weight of 434.51 g/mol. The compound features several functional groups, including a pyridazine ring and a sulfanyl group, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action that contribute to their biological effects:

  • Cytotoxicity : The compound has shown selective cytotoxic effects against malignant cells while exhibiting lower toxicity towards non-malignant cells. This selectivity is crucial for developing targeted cancer therapies.
  • Induction of Apoptosis : Studies have demonstrated that related compounds activate caspases (specifically caspases-3 and -7), leading to programmed cell death in cancer cells. This process is often accompanied by mitochondrial membrane depolarization and the generation of reactive oxygen species (ROS) .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in specific phases (e.g., G2 phase), preventing cancer cells from proliferating .

Cytotoxicity Studies

A study investigating the cytotoxic effects of similar compounds on human malignant cell lines revealed significant findings:

  • Selectivity Index (SI) : The selectivity index was calculated as the ratio of the mean cytotoxic concentration for malignant cells to that for non-malignant cells. Compounds with higher SI values demonstrate greater selectivity for targeting cancer cells .
CompoundCell LineIC50 (µM)Selectivity Index
3bHL-600.510
3cHSC-20.58

Case Studies

  • Tumor Models : In vivo studies using tumor xenograft models have shown that compounds similar to this compound can significantly reduce tumor size compared to controls.
  • Mechanistic Studies : Further investigations into the mechanisms revealed that these compounds could inhibit specific signaling pathways involved in tumor growth and metastasis.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between the target compound and analogs:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,5-dimethoxy C₁₉H₂₁N₃O₄S* ~395.45 Dimethoxy groups enhance lipophilicity; cyclopropane adds rigidity.
N-[6-({[(3,4-difluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide 3,4-difluoro C₁₆H₁₄F₂N₄O₂S 364.4 Fluorine atoms increase electronegativity; lower MW improves bioavailability.
N-[6-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide 4-fluoro C₁₅H₁₄FN₃O₂S 303.36 Single fluorine improves metabolic stability; simpler structure.
N-{6-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}cyclopropanecarboxamide 4-(trifluoromethoxy) C₁₇H₁₅F₃N₄O₃S 412.4 Trifluoromethoxy group enhances hydrophobicity and oxidative stability.
N-[6-({[(3-chloro-4-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide 3-chloro-4-fluoro C₁₆H₁₄ClFN₄O₂S 381.8 Chlorine and fluorine enhance halogen bonding; higher potency in assays.

*Estimated based on structural analysis.

Unique Features of the Target Compound

  • Electron-Donating Methoxy Groups : Unlike halogenated analogs, the 3,5-dimethoxy substituents may enhance π-π stacking interactions with aromatic residues in target proteins .
  • Steric Effects : The 3,5-substitution pattern avoids steric hindrance seen in 3,4-disubstituted analogs, possibly improving binding kinetics .

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